3-(aminomethyl)-N,N-dimethylthiolan-3-amine
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Overview
Description
3-(aminomethyl)-N,N-dimethylthiolan-3-amine is an organic compound that features a thiolane ring with an aminomethyl group and two N,N-dimethyl groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N,N-dimethylthiolan-3-amine typically involves the reaction of thiolane derivatives with aminomethyl and dimethylamine groups. One common method involves the nucleophilic substitution reaction where a thiolane precursor is reacted with aminomethyl and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N,N-dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiolane derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-(aminomethyl)-N,N-dimethylthiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N,N-dimethylthiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with anticonvulsant properties.
N- [3- (aminomethyl)benzyl]acetamidine: A compound with potential therapeutic applications.
Uniqueness
3-(aminomethyl)-N,N-dimethylthiolan-3-amine is unique due to its thiolane ring structure and the presence of both aminomethyl and dimethylamine groups. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylthiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJOBDYLWKZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCSC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381565 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176445-79-7 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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